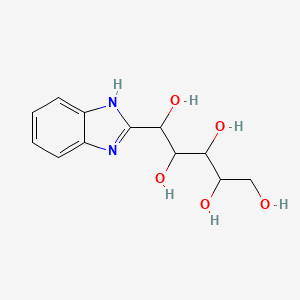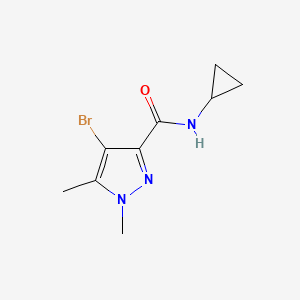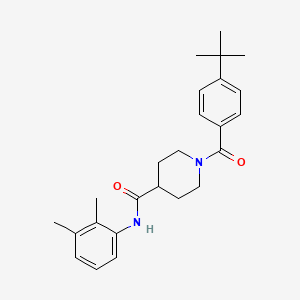![molecular formula C25H31N3O3 B4641858 1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4641858.png)
1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of similar compounds involves multiple steps, including ketone reduction and determination of diastereomers' absolute configurations. For example, the asymmetric synthesis of a related compound, metoprolol's metabolite, involved a multistep process culminating in a reduction that yielded diastereomers with assigned absolute configurations based on reductions of closely related compounds and circular dichroism spectra (Shetty & Nelson, 1988).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or spectroscopic methods to determine the compound's precise arrangement of atoms. While specific details on the title compound's structure analysis are not directly available, related compounds have been characterized using IR, 1H NMR, and single-crystal X-ray crystallography to understand their anti-cancer activities and structural properties (Liu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclization, nucleophilic substitution, and the formation of complex heterocycles. For instance, the synthesis of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate through intramolecular cycloaddition demonstrates the complexity and variety of reactions these compounds can undergo (He, 2010).
Physical Properties Analysis
The physical properties of organic compounds like solubility, melting point, and crystal structure significantly influence their chemical behavior and applications. The detailed physical properties of the title compound are not directly available, but studies on related compounds provide insights into how these properties are determined and their relevance to the compound's chemical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding how these compounds interact in different environments. For example, the synthesis and functional analysis of derivatives show the adaptability and reactivity of similar molecular frameworks in forming new compounds with varied chemical properties (Mohamed, 2014; 2021).
Propriétés
IUPAC Name |
1-[benzyl(methyl)amino]-3-[4-[(2-pyridin-3-yloxyethylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-28(18-22-6-3-2-4-7-22)19-23(29)20-31-24-11-9-21(10-12-24)16-27-14-15-30-25-8-5-13-26-17-25/h2-13,17,23,27,29H,14-16,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUNAGSZHQOAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(COC2=CC=C(C=C2)CNCCOC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4641787.png)
![N-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4641802.png)

![dimethyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4641812.png)

![[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4641842.png)
![2-methyl-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4641846.png)

![2,5-dichloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4641865.png)
![methyl [2-chloro-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4641870.png)


![3-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4641875.png)